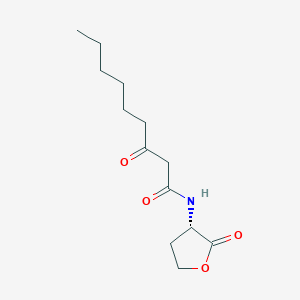

N-(3-Oxononanoyl)-L-homoserine lactone

Description

Definition and Classification of N-Acyl Homoserine Lactones (AHLs)

N-acyl homoserine lactones (AHLs) are a class of signaling molecules primarily produced by Gram-negative bacteria to regulate gene expression in response to population density. These molecules, also known as autoinducers, share a common structural motif: a conserved homoserine lactone ring linked to a fatty acyl side chain via an amide bond. The length of this acyl chain can vary, typically from 4 to 18 carbons, and it can feature modifications at the C3 position, such as a hydroxyl or an oxo group. These structural variations confer specificity to the signaling system.

The classification of AHLs is generally based on the length and modification of the acyl side chain. This diversity in structure allows for a wide range of specific signaling molecules, enabling intricate communication networks within and between bacterial species.

Historical Perspectives and Foundational Discoveries in Bacterial Quorum Sensing

The concept of bacterial communication, now known as quorum sensing, emerged from studies on bioluminescence in the marine bacterium Vibrio fischeri. In the early 1970s, researchers observed that these bacteria only produced light when they reached a high population density. This phenomenon was termed "autoinduction," and it was proposed that the bacteria were releasing a signaling molecule into their environment that, upon reaching a critical concentration, would trigger the expression of genes responsible for light production.

The first identified autoinducer was N-(3-oxohexanoyl)-L-homoserine lactone. This discovery was a landmark in microbiology, revealing a sophisticated mechanism of coordinated bacterial behavior. The term "quorum sensing" was later coined to describe this cell-density-dependent regulation of gene expression. Subsequent research has shown that quorum sensing is a widespread phenomenon in the bacterial world, controlling a variety of processes including virulence, biofilm formation, and the production of secondary metabolites.

Significance of N-(3-Oxononanoyl)-L-homoserine Lactone as a Representative AHL Autoinducer

While much of the early research focused on other AHLs, this compound has been identified as a significant autoinducer in several bacterial species. Its nine-carbon acyl chain with an oxo group at the third position places it within the well-established family of AHL signaling molecules. The significance of this particular AHL lies in its specific roles in the regulation of physiological processes in the bacteria that produce it. Although less commonly cited in foundational quorum sensing literature than some other AHLs, its study contributes to the broader understanding of the diversity and specificity of bacterial communication systems.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]nonanamide |

InChI |

InChI=1S/C13H21NO4/c1-2-3-4-5-6-10(15)9-12(16)14-11-7-8-18-13(11)17/h11H,2-9H2,1H3,(H,14,16)/t11-/m0/s1 |

InChI Key |

SHLNPFUGAIEFDO-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |

Canonical SMILES |

CCCCCCC(=O)CC(=O)NC1CCOC1=O |

Origin of Product |

United States |

Mechanistic Basis of N 3 Oxononanoyl L Homoserine Lactone Mediated Quorum Sensing

Biosynthesis Pathways of N-(3-Oxononanoyl)-L-homoserine Lactone

The synthesis of this compound is a precisely controlled enzymatic process, integral to the initiation of the quorum-sensing cascade. This process is handled by specific synthases that utilize common cellular precursors to generate the signaling molecule.

Enzymatic Catalysis by LuxI-Type Homologs

The enzymatic synthesis of this compound is catalyzed by members of the LuxI family of AHL synthases. nih.gov In the case of Yersinia enterocolitica, the specific enzyme responsible for producing a range of AHLs, including this compound, is identified as YenI.

LuxI-type synthases are characterized by a conserved protein fold that facilitates the binding of two key precursor molecules. The specificity of the synthase, which determines the length and modification of the acyl chain of the resulting AHL, is a critical feature of these enzymes. While the overarching mechanism is conserved across the LuxI family, the specific amino acid residues within the active site of YenI confer its ability to accommodate and process a nine-carbon acyl chain.

Precursor Molecule Utilization and Biochemical Reaction Sequence

The biosynthesis of this compound requires two primary precursor molecules derived from central metabolic pathways:

S-adenosyl-L-methionine (SAM): This ubiquitous molecule serves as the donor for the homoserine lactone ring, which is the conserved core of all AHL signaling molecules. researchgate.netnih.gov

3-Oxononanoyl-Acyl Carrier Protein (ACP): The acyl chain, which provides specificity to the signal, is derived from the fatty acid biosynthesis pathway. For this compound, this is a nine-carbon chain with a ketone group at the third carbon, carried by an Acyl Carrier Protein (ACP).

The biochemical reaction proceeds through a two-step mechanism within the active site of the LuxI-type synthase (e.g., YenI):

Acylation: The 3-oxononanoyl group is transferred from its ACP carrier to the α-amino group of SAM, forming an N-acyl-SAM intermediate. This reaction is a nucleophilic attack by the amino group of SAM on the thioester bond of the acyl-ACP.

Lactonization: An intramolecular cyclization occurs where the carboxylate oxygen of the methionine moiety attacks the γ-carbon, leading to the formation of the five-membered homoserine lactone ring and the release of methylthioadenosine (MTA) as a byproduct.

This efficient enzymatic sequence ensures the production of this compound, which can then diffuse out of the bacterial cell.

Table 1: Precursors and Products in this compound Synthesis

| Molecule Type | Specific Molecule | Role in Synthesis |

| Precursor | S-adenosyl-L-methionine (SAM) | Donor of the homoserine lactone ring |

| Precursor | 3-Oxononanoyl-Acyl Carrier Protein | Donor of the specific 9-carbon acyl chain |

| Enzyme | YenI (LuxI-type synthase) | Catalyst of the reaction |

| Product | This compound | Quorum-sensing signal molecule |

| Byproduct | Methylthioadenosine (MTA) | Released after lactonization |

| Byproduct | Acyl Carrier Protein (ACP) | Released after acyl chain transfer |

Transcriptional Regulation of this compound Synthases

The expression of AHL synthase genes, such as yenI in Yersinia enterocolitica, is tightly regulated to ensure that autoinducer production corresponds to specific environmental conditions and growth phases. The regulation of virulence genes in Yersinia is known to be complex, responding to a variety of stimuli including temperature, pH, and osmolarity. mdpi.comcaister.com

In Y. enterocolitica, the regulation of yenI is part of a larger regulatory network. The expression is influenced by the master regulator of flagellar synthesis, FlhDC, and the two-component system regulator OmpR. mdpi.com Furthermore, the quorum-sensing system itself exhibits feedback control. The cognate receptor for the AHLs produced by YenI is YenR. This YenR/AHL complex can regulate the expression of target genes, creating a feedback loop that often includes the synthase gene itself. Studies in Y. enterocolitica have shown that YenR, in response to AHLs, activates the transcription of a small non-coding RNA, YenS, which in turn post-transcriptionally modulates the production of YenI. nih.govnih.gov This intricate control allows the bacterium to fine-tune its quorum-sensing response.

Signal Perception and Intracellular Transduction

Once the extracellular concentration of this compound reaches a critical threshold, it diffuses back into the bacterial cells and binds to its cognate intracellular receptor, initiating a signal transduction cascade that culminates in altered gene expression.

Binding Kinetics and Specificity with LuxR-Type Receptor Proteins

The intracellular receptor for this compound in Yersinia enterocolitica is YenR, a member of the LuxR family of transcriptional regulators. These proteins typically function as dimers and are characterized by two distinct domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain.

The binding of the AHL to the N-terminal domain is highly specific. The specificity is determined by the precise architecture of the binding pocket, which forms specific hydrogen bonds and hydrophobic interactions with the acyl chain and the homoserine lactone ring of the signal molecule. The nine-carbon length and the 3-oxo functional group of this compound are critical determinants for its recognition by and high-affinity binding to YenR. While specific dissociation constants for the YenR/N-(3-Oxononanoyl)-L-homoserine lactone complex are not widely reported, studies on homologous LuxR-type proteins show that these interactions typically occur with dissociation constants (Kd) in the nanomolar to low micromolar range, indicating a very tight and specific binding. nih.gov

Table 2: General Characteristics of LuxR-Type Receptor Interactions

| Parameter | Description | General Finding in LuxR Family |

| Ligand Specificity | The ability of the receptor to distinguish between different AHL molecules. | High, determined by the length and modifications of the acyl chain. |

| Binding Site | The location on the receptor protein where the AHL binds. | A hydrophobic pocket within the N-terminal domain. |

| Key Interactions | The molecular forces that stabilize the receptor-ligand complex. | Hydrogen bonds with the homoserine lactone ring and hydrophobic interactions with the acyl chain. |

| Dissociation Constant (Kd) | A measure of the binding affinity between the ligand and the receptor. | Typically ranges from nanomolar (nM) to low micromolar (µM). |

Conformational Changes and Activation of Transcriptional Regulators

The binding of this compound to the N-terminal domain of a YenR monomer is the critical trigger for its activation. In the absence of its ligand, the LuxR-type receptor is often unstable and susceptible to proteolytic degradation. The binding of the AHL induces a significant conformational change that stabilizes the protein.

This stabilization promotes the dimerization or multimerization of the YenR-AHL complexes. The conformational shift is transmitted from the N-terminal ligand-binding domain to the C-terminal DNA-binding domain. This allosteric regulation relieves an inhibitory constraint on the C-terminal domain, exposing its helix-turn-helix motif and dramatically increasing its affinity for specific DNA sequences known as lux boxes located in the promoter regions of target genes. The activated YenR-AHL dimer then binds to these lux boxes, recruits RNA polymerase, and activates the transcription of the downstream genes, completing the quorum-sensing circuit. nih.gov

Downstream Gene Expression Modulation and Cellular Responses

Upon reaching a threshold concentration, N-acyl-homoserine lactones typically bind to and activate a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of a specific set of genes, leading to a variety of coordinated cellular responses. These responses often include the regulation of virulence factors, biofilm formation, and motility.

However, detailed studies elucidating the specific genes and cellular phenotypes modulated by this compound are not extensively documented. Research in the field of quorum sensing has largely concentrated on other AHL molecules, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), which are known to regulate a wide array of genes in pathogens like Pseudomonas aeruginosa and Yersinia enterocolitica, respectively. nih.govasm.orgnih.gov For instance, in Yersinia enterocolitica, the YenI/YenR QS system is known to control swimming and swarming motility, as well as the maintenance of the virulence plasmid. nih.govnih.gov While this bacterium produces a variety of AHLs, the specific downstream targets and cellular responses directly attributable to this compound have not been a primary focus of published research. nih.govasm.org

Molecular Mechanisms of this compound Efflux and Passive Diffusion

The movement of AHL signal molecules across the bacterial cell envelope is a critical aspect of quorum sensing, enabling the signal to be released into and detected from the extracellular environment. This transport can occur through both active efflux and passive diffusion.

Efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, are known to actively transport various molecules, including antibiotics and quorum-sensing signals, out of the bacterial cell. nih.govmdpi.com In Pseudomonas aeruginosa, the MexAB-OprM efflux pump has been shown to play a role in the secretion of 3-oxo-C12-HSL. mdpi.comnih.gov This active transport mechanism is believed to be important for preventing the premature intracellular accumulation of the signal molecule and for efficiently broadcasting the signal to the bacterial population. nih.gov

Despite the established role of efflux pumps in the transport of other AHLs, specific studies identifying and characterizing efflux pumps responsible for the secretion of this compound are lacking in the available scientific literature. The substrate specificity of these pumps is a key area of research, and it is plausible that specific pumps in bacteria that produce 3-oxo-C9-HSL are involved in its transport, but this has yet to be experimentally demonstrated.

In addition to active transport, AHLs can move across the cell membrane via passive diffusion, driven by the concentration gradient between the intracellular and extracellular environments. The rate of diffusion is influenced by the physicochemical properties of the AHL molecule, such as the length and modifications of the acyl side chain, which affect its hydrophobicity.

Generally, shorter-chain AHLs are thought to diffuse more freely across the cell membrane, while longer-chain AHLs may be more dependent on active transport. nih.gov Given its nine-carbon acyl chain, this compound is an intermediate-length AHL. However, specific experimental data quantifying the passive diffusion rates of this compound across bacterial membranes and how this process is dependent on its concentration are not available. Research has shown that even long-chain AHLs like 3-oxo-C12-HSL can enter mammalian cells in an unregulated, diffusive manner, suggesting that passive transport is a significant factor for these molecules. mdpi.comnih.gov The precise dynamics for 3-oxo-C9-HSL in bacterial systems, however, remain to be elucidated.

Biological Roles and Phenotypic Regulation by N 3 Oxononanoyl L Homoserine Lactone

Coordination of Bacterial Community Behaviors

The ability of bacteria to coordinate their activities is fundamental to their success in various environments. This coordination is largely mediated by quorum sensing molecules like N-(3-Oxononanoyl)-L-homoserine lactone.

Regulation of Biofilm Formation and Structural Maturation

Biofilm formation is a critical bacterial phenotype regulated by AHLs. caymanchem.com It involves the transition from a free-swimming, planktonic state to a sessile community encased in a self-produced matrix. This process provides protection from environmental stresses and host defenses. nih.gov While AHLs, in general, are known to be integral to the maturation of biofilms nih.gov, specific studies detailing the direct role and mechanism of this compound in regulating the formation and structural development of biofilms are not readily found in the available research.

Control of Extracellular Polymeric Substance (EPS) Production

Extracellular polymeric substances (EPS) are a major component of the biofilm matrix, providing structural integrity and mediating adhesion. The production of EPS is a metabolically costly process and is therefore tightly regulated, often through quorum sensing. nih.gov Although there is a known correlation between AHL-mediated quorum sensing and EPS production nih.gov, specific research findings on how this compound directly controls the synthesis and composition of EPS are not detailed in the provided search results.

Influence on Swarming and Other Motility Phenotypes

Swarming motility is a form of coordinated, multicellular movement across a surface, which is important for bacterial colonization and biofilm expansion. In many Gram-negative bacteria, swarming and other forms of motility are regulated by quorum sensing systems. plos.orgchemrxiv.org However, specific evidence and detailed research on the influence of this compound on these motility phenotypes are not available in the current search results.

Modulation of Interspecies and Intraspecies Microbial Interactions

AHL signaling is not confined to a single bacterial population but can also mediate complex interactions between different species within a microbial community.

Dynamics of Communication within Bacterial Consortia

Within mixed microbial communities, AHLs can act as a common language, allowing for interspecies communication. This cross-talk can lead to either cooperative or competitive behaviors, shaping the structure and function of the bacterial consortium. The specificity of the AHL molecule, determined by the length and modification of its acyl chain, is crucial in these interactions. caymanchem.com There is a lack of specific studies in the search results that investigate the role of this compound in the dynamics of communication within specific bacterial consortia.

Specificity of this compound Signaling Among Diverse Species

The specificity between an AHL signal and its cognate receptor protein is a key feature of quorum sensing systems. caymanchem.com This specificity ensures that a bacterium primarily responds to signals from its own species. However, some degree of cross-reactivity can occur, enabling interspecies signaling. The structural details of this compound, with its 9-carbon acyl chain and a 3-oxo group, dictate its binding affinity to various LuxR-type receptors. Research specifically delineating the receptor binding profile and signaling specificity of this compound across a diverse range of bacterial species is not present in the available search results.

Impact on Microbial Population Density-Dependent Processes

N-acyl-homoserine lactones are fundamental signaling molecules in Gram-negative bacteria, enabling them to coordinate gene expression in response to cell population density, a process known as quorum sensing (QS). mdpi.com This system allows bacteria to act collectively, regulating processes that are most effective when undertaken by a large, synchronized group. mdpi.commdpi.com These processes often include biofilm formation, virulence factor production, and motility. mdpi.com

While the general mechanism of AHL-mediated quorum sensing is well-understood, specific details for this compound (C9-HSL) are not extensively documented. The core mechanism involves a synthase enzyme (a LuxI homolog) producing the specific AHL signal. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to a cognate transcriptional regulator protein (a LuxR homolog), which then activates or represses the expression of target genes. nih.gov

The structure of the AHL, particularly the length and modification of the acyl side chain, determines its specificity for its cognate receptor. C9-HSL is characterized by a nine-carbon acyl chain with a ketone group at the third carbon position. This structure suggests it participates in a specific QS circuit, distinct from those using more commonly studied AHLs like those with C4, C6, C8, or C12 acyl chains. mdpi.com However, the specific bacterial species that utilize the C9-HSL circuit and the precise phenotypes it governs are not well-defined in the available scientific literature. Its existence is confirmed, and it is used in laboratory settings as a standard for bacterial signaling research, but comprehensive studies on its natural role are sparse.

Influence on Bacterial Secondary Metabolism

Secondary metabolites are specialized compounds produced by organisms that are not essential for primary growth but confer advantages for survival, such as defense, competition, and symbiosis. nih.gov The production of many bacterial secondary metabolites, including pigments and antibiotics, is tightly controlled by quorum sensing. mdpi.com

Regulation of Specialized Metabolite Biosynthesis, Including Antibiotics

The regulation of antibiotic production is a classic example of a quorum sensing-controlled process. For instance, in the bacterium Erwinia carotovora, the production of the carbapenem (B1253116) antibiotic is regulated by N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). nih.govnih.gov This ensures that the antibiotic is only produced at high cell densities, maximizing its efficacy against competing microbes.

There is a significant lack of direct evidence specifically linking this compound to the regulation of antibiotic biosynthesis. While it is highly probable that C9-HSL does regulate the production of certain specialized metabolites in the bacteria that synthesize it, the specific compounds and the genetic circuits involved have not been characterized in detail. The principle remains that C9-HSL would likely bind to its LuxR-type receptor, and this complex would then bind to promoter regions of biosynthetic gene clusters (BGCs) for secondary metabolites, thereby activating their transcription.

Table 1: Examples of AHL-Regulated Secondary Metabolites in Bacteria This table illustrates the principle of AHL-regulated secondary metabolism using well-documented examples, as specific data for C9-HSL is unavailable.

| Bacterial Species | AHL Signal Molecule | Regulated Secondary Metabolite |

|---|---|---|

| Erwinia carotovora | N-(3-Oxohexanoyl)-L-homoserine lactone | Carbapenem (antibiotic) |

| Pseudomonas aeruginosa | N-(3-Oxododecanoyl)-L-homoserine lactone | Pyocyanin (pigment/virulence factor) |

| Chromobacterium violaceum | N-Hexanoyl-L-homoserine lactone | Violacein (B1683560) (pigment) |

Enzymatic Degradation and Quorum Quenching Strategies Targeting N 3 Oxononanoyl L Homoserine Lactone

AHL Lactonases: Mechanisms of Homoserine Lactone Ring Hydrolysis

A primary strategy for inactivating AHL signals is through the enzymatic hydrolysis of the homoserine lactone ring. wikipedia.org This reaction is catalyzed by enzymes known as AHL lactonases, which render the signaling molecule incapable of binding to its target transcriptional regulator, effectively silencing the communication pathway. nih.gov The hydrolysis of the ester bond in the lactone ring opens the ring structure to form the corresponding N-acyl-L-homoserine. researchgate.netresearchgate.netnih.gov

Enzyme Families, Substrate Specificity, and Catalytic Efficiency

AHL lactonases are a diverse group of enzymes, with the most extensively studied belonging to the metallo-β-lactamase superfamily. nih.govnih.gov These enzymes typically require divalent metal ions, often two zinc ions, for their catalytic activity. nih.gov The AiiA lactonase from Bacillus species is a archetypal member of this family and contains a characteristic "HXHXDH" metallohydrolase motif. mdpi.com However, subsequent research has shown that while some lactonases are indeed metalloenzymes, others can function without a metal cofactor. nih.gov

These enzymes often exhibit broad substrate specificity, capable of degrading a wide array of AHL molecules with varying acyl chain lengths and modifications. mdpi.comnih.gov For instance, AHL lactonases from various Bacillus strains and the AhlX lactonase from Salinicola salaria can hydrolyze AHLs with short to long acyl chains (C4 to C14), including those with a 3-oxo substitution, such as N-(3-Oxononanoyl)-L-homoserine lactone. nih.govmdpi.comnih.gov Kinetic analyses of AiiA from Bacillus sp. have demonstrated its high specificity for AHLs over other lactones or esters, indicating that the amide group and the ketone at the C1 position of the acyl chain are important for enzyme-substrate interaction. nih.gov While specific catalytic efficiency for this compound is not widely reported, studies on similar substrates like 3-oxo-C8-HSL show robust enzymatic activity. researchgate.net

Interactive Table 1: Characteristics of Selected AHL Lactonases

| Enzyme | Source Organism | Enzyme Family | Metal Dependence | Substrate Range Includes |

| AiiA | Bacillus thuringiensis | Metallo-β-lactamase | Zinc (typically) | Short to long-chain AHLs (with/without 3-oxo group) |

| AhlD | Arthrobacter sp. | Metallo-β-lactamase | Zinc | Broad range of AHLs |

| AiiM | Microbacterium testaceum | Metallo-β-lactamase | Zinc | Wide variety of AHLs |

| AhlX | Salinicola salaria | Metallo-β-lactamase like | Not specified, but stable | Broad range, including C4-C14 and 3-oxo-AHLs |

| AiiE | Enterobacter sp. | AiiA homolog | Not specified | Broad range of AHLs |

Genetic Determinants and Distribution of AHL Lactonase Activity

The genetic basis for AHL lactonase activity is frequently attributed to the aiiA gene, first identified in a Bacillus species. mdpi.comnih.gov Homologs of the aiiA gene have since been discovered in a wide variety of bacteria, indicating a widespread distribution of this quorum quenching mechanism. nih.govjmb.or.krnih.gov These genes are found in diverse bacterial phyla, including Firmicutes (Bacillus), Actinobacteria (Arthrobacter, Rhodococcus), and Proteobacteria (Agrobacterium, Klebsiella). jmb.or.kroup.comnih.gov AHL lactonase activity has been identified in bacteria from various environments, such as soil, marine sediments, and even associated with plants and human tissues. nih.govmdpi.comjmb.or.kroup.com The prevalence of these genes, particularly among Bacillus species like B. cereus and B. thuringiensis, highlights their ecological importance. jmb.or.krnih.govresearchgate.net The genetic diversity within the aiiA gene family can lead to variations in enzyme stability and activity, offering a rich resource for potential biotechnological applications. jmb.or.krresearchgate.net

AHL Acylases: Mechanisms of N-Acyl Amide Bond Cleavage

A second major enzymatic strategy for inactivating this compound involves the cleavage of the N-acyl amide bond. wikipedia.orgresearchgate.net This irreversible reaction is catalyzed by AHL acylases (also known as amidohydrolases), which are distinct from lactonases in their mechanism and reaction products. nih.govfrontiersin.org

Enzyme Characteristics, Substrate Preferences, and Reaction Products

AHL acylases typically belong to the N-terminal nucleophile (Ntn) hydrolase superfamily, which also includes enzymes like penicillin acylase. nih.govfrontiersin.orgfrontiersin.org These enzymes utilize a catalytic nucleophile (such as a serine, cysteine, or threonine) at the N-terminus to attack the carbonyl carbon of the amide bond in the AHL molecule. frontiersin.orgnih.gov This hydrolytic cleavage breaks the AHL into two products: a fatty acid (in this case, 3-oxononanoic acid) and a homoserine lactone (HSL) ring. researchgate.netresearchgate.netnih.gov

Characterized AHL acylases often show a preference for AHLs with longer acyl chains. nih.gov For example, the PvdQ acylase from Pseudomonas aeruginosa PAO1 efficiently degrades AHLs with acyl chains of eight carbons or longer, which includes this compound. nih.govnih.govresearchgate.net Similarly, the MacQ acylase from Acidovorax sp. MR-S7 demonstrates a very broad substrate range, degrading AHLs with C6 to C14 side chains, with or without 3-oxo substitutions. nih.gov This broad specificity makes these enzymes effective quenchers for a variety of AHL signals.

Interactive Table 2: Substrate Preferences of Key AHL Acylases

| Enzyme | Source Organism | Substrate Preference | Degrades this compound? |

| PvdQ | Pseudomonas aeruginosa | Prefers acyl chains > C8 | Yes |

| MacQ | Acidovorax sp. | Broad range (C6-C14, with/without 3-oxo) | Yes |

| AiiC | Ralstonia sp. XJ12B | Potent against a range of AHLs | Yes |

| QuiP | Pseudomonas aeruginosa | Degrades long-chain AHLs | Yes |

Ecological and Biotechnological Significance of Acylase Activity

The ability of AHL acylases to degrade signaling molecules has significant implications in both natural ecosystems and biotechnology. Ecologically, bacteria producing these enzymes can modulate the QS-regulated behaviors of competing species, influencing microbial community structure and function. frontiersin.org For instance, by degrading AHLs, these bacteria can prevent biofilm formation or the production of virulence factors by pathogenic competitors. nih.govresearchgate.net

The biotechnological significance of AHL acylases is substantial. They are considered promising agents for anti-infection therapies, as they can disarm pathogens without killing them, potentially reducing the selective pressure for resistance development. researchgate.net The application of AHL acylases has been shown to attenuate the virulence of plant pathogens like Pectobacterium carotovorum and human pathogens like Pseudomonas aeruginosa. nih.govnih.gov Furthermore, these enzymes have been explored for their role in preventing biofouling and in wastewater treatment processes. researchgate.net Interestingly, some AHL acylases, such as MacQ, have been found to be bifunctional, also capable of degrading β-lactam antibiotics, which links quorum quenching directly to antibiotic resistance mechanisms. nih.gov

Alternative Quorum Quenching Approaches

Beyond the direct enzymatic cleavage of the AHL molecule by lactonases and acylases, other strategies exist to disrupt this compound signaling. These alternative approaches target different points in the quorum sensing circuit.

One major strategy is the inhibition of AHL synthesis. nih.gov AHL molecules are produced by LuxI-type synthase enzymes using S-adenosylmethionine (SAM) and specific acyl-carrier proteins (acyl-ACPs) as substrates. nih.govnih.govnih.gov Therefore, developing inhibitors that target the LuxI synthase enzyme or that interfere with the biosynthesis of SAM or acyl-ACPs can effectively halt the production of signal molecules. nih.gov

Another approach involves the modification of the acyl side chain by oxidoreductase enzymes. frontiersin.orgnih.gov These enzymes can oxidize or reduce the acyl chain, for example at the C3 position, altering the structure of the signal molecule so that it can no longer be recognized by its cognate LuxR-type receptor protein. wikipedia.org

Finally, synthetic strategies are being explored, including the development of structural analogs of AHLs that act as competitive inhibitors. nih.gov These molecules are designed to bind to the LuxR receptor protein without activating it, thereby blocking the binding of the native this compound and preventing the downstream gene expression. nih.gov The use of molecularly imprinted polymers (MIPs) designed to specifically trap AHL molecules is another novel, non-enzymatic approach to sequester signals from the environment. nih.gov

Inhibition of this compound Biosynthesis

The biosynthesis of C9-HSL is catalyzed by LuxI-type synthases, which form an amide bond between S-adenosylmethionine (SAM), the donor of the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), which provides the nonanoyl side chain. nih.gov A key strategy to inhibit the production of C9-HSL is to target the function of its corresponding LuxI-type synthase. This can be achieved through the development of small molecules that act as competitive or non-competitive inhibitors of the enzyme.

One approach involves the use of analogs of the natural substrates. For example, analogs of SAM or the acyl-ACP can bind to the active site of the synthase, thereby preventing the formation of the native AHL. Research has shown that certain synthetic molecules can effectively inhibit AHL synthesis. For instance, J8-C8 (N-3-oxocyclohex-1-enyl octanamide) has been found to inhibit C8-HSL synthesis in a dose-dependent manner by occupying the acyl-ACP binding site of the TofI synthase. nih.gov Similarly, the natural product cinnamaldehyde (B126680) is predicted to interact with the substrate-binding pocket of LasI, the synthase for N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby inhibiting its biosynthesis. biorxiv.org These findings suggest that compounds with structural similarities to the acyl-ACP substrate of C9-HSL could serve as effective inhibitors of its synthesis.

Disruption of this compound Receptor Binding

Once synthesized and released, C9-HSL binds to a cognate LuxR-type receptor, a transcriptional regulator that, upon activation, modulates the expression of target genes. nih.gov Disrupting the binding of C9-HSL to its receptor is a primary strategy for quorum quenching. This can be accomplished through competitive or non-competitive inhibition.

Competitive inhibitors are molecules that are structurally similar to C9-HSL and can bind to the same active site on the LuxR-type receptor. By occupying the binding site, these antagonists prevent the natural ligand from activating the receptor. A number of natural and synthetic compounds have been identified as competitive inhibitors of LuxR-type receptors. For example, the plant flavonoid naringenin (B18129) has been shown to directly bind to the LasR receptor, competing with its natural activator, 3-oxo-C12-HSL. frontiersin.org Similarly, the natural product ortho-vanillin acts as a competitive antagonist of the RhlR receptor. nih.gov These examples highlight the potential for small molecules to act as specific antagonists for the C9-HSL receptor.

Non-competitive inhibitors, on the other hand, bind to an allosteric site on the receptor, which is a site other than the ligand-binding pocket. This binding induces a conformational change in the receptor that prevents its activation, even if the native ligand is bound. While less common, non-competitive antagonists offer an alternative approach to disrupting receptor function. The discovery that ortho-vanillin can also act as a non-competitive antagonist of LasR suggests that some compounds may have dual mechanisms of action. nih.gov

Table 2: Examples of Quorum Sensing Inhibitors and Their Mechanisms

| Inhibitor | Target | Mechanism of Action | Relevant AHL System |

|---|---|---|---|

| J8-C8 | TofI (AHL Synthase) | Inhibits AHL synthesis by occupying the acyl-ACP binding site. nih.gov | C8-HSL |

| Naringenin | LasR (AHL Receptor) | Competitively inhibits AHL binding to the receptor. frontiersin.org | 3-oxo-C12-HSL |

| Ortho-vanillin | RhlR (AHL Receptor) | Acts as a competitive antagonist. nih.gov | C4-HSL |

| Cinnamaldehyde | LasI (AHL Synthase) | Predicted to inhibit AHL biosynthesis by interacting with the substrate-binding pocket. biorxiv.org | 3-oxo-C12-HSL |

Ecological Ramifications of Quorum Quenching in Environmental and Host-Associated Microbiomes

In soil microbiomes, quorum quenching is a common phenomenon. Many soil-dwelling bacteria, such as Bacillus species, produce AHL-degrading enzymes. nih.govscilit.com This capability allows them to interfere with the communication of competing bacteria, potentially influencing nutrient cycling and plant-microbe interactions. The degradation of AHLs in the rhizosphere, the soil region directly influenced by plant roots, can impact plant health. While some plant pathogens use QS to coordinate virulence, the disruption of these signals by beneficial bacteria can offer a form of biocontrol. nih.gov

In host-associated microbiomes, such as the human gut, quorum quenching can play a crucial role in maintaining homeostasis and preventing disease. The host itself can produce enzymes, like paraoxonases, which are capable of degrading AHLs. mdpi.com This represents an innate defense mechanism against pathogenic bacteria that use QS to regulate virulence. Furthermore, commensal bacteria within the host microbiome can also engage in quorum quenching, thereby preventing the overgrowth of potential pathogens. The targeted degradation of specific AHLs, such as C9-HSL, can modulate host-pathogen interactions, potentially reducing inflammation and mitigating the severity of infections. nih.gov For example, the degradation of long-chain AHLs by the PvdQ acylase has been shown to reduce the virulence of P. aeruginosa in animal models. nih.gov This highlights the therapeutic potential of quorum quenching strategies in clinical settings.

Interkingdom Signaling: N 3 Oxononanoyl L Homoserine Lactone Interactions with Eukaryotic Organisms

Interactions with Plant Systems

The perception of bacterial AHLs by plants can modulate various aspects of their biology, from growth and development to defense responses. OOHL and its structural analogs have been shown to be active participants in this complex dialogue.

Influence on Plant Growth, Development, and Root Architecture

AHLs, including those with structures similar to OOHL, can significantly alter plant root system architecture. The length of the acyl chain and modifications at the C3 position are critical determinants of their biological activity. While shorter-chain AHLs like N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) and N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) have been observed to promote primary root growth in Arabidopsis, longer-chain variants such as N-decanoyl-homoserine lactone (C10-HL) can inhibit primary root growth while promoting the formation of lateral roots and root hairs. nih.govnih.govfrontiersin.org

Studies on mung bean (Vigna radiata) have shown that N-3-oxo-decanoyl-homoserine-lactone (3-O-C10-HL), a close structural relative of OOHL, efficiently stimulates the formation of adventitious roots. nih.gov This effect is more pronounced compared to its analog without the 3-oxo substitution, suggesting the importance of this functional group in its bioactivity. nih.gov The influence of these molecules on root development is a key aspect of their role in plant-microbe interactions, shaping the plant's ability to acquire nutrients and interact with its soil environment.

| AHL Compound | Observed Effect on Plant Root System | Model Plant |

| N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) | Promotes primary root growth | Arabidopsis thaliana |

| N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) | Promotes primary root growth | Arabidopsis thaliana |

| N-decanoyl-homoserine lactone (C10-HL) | Inhibits primary root growth, promotes lateral roots and root hairs | Arabidopsis thaliana |

| N-3-oxo-decanoyl-homoserine-lactone (3-O-C10-HL) | Stimulates adventitious root formation | Mung Bean (Vigna radiata) |

Modulation of Plant Gene Expression and Hormonal Pathways

OOHL and related AHLs exert their influence on plant development by modulating endogenous hormonal signaling pathways, particularly those involving auxin. Treatment of Arabidopsis and Chinese cabbage with 3OC8-HSL has been shown to induce the accumulation of indoleacetic acid (IAA), a primary auxin, and upregulate the expression of auxin-responsive genes like DR5 and SAUR. nih.govnih.gov This auxin-dependent signaling is a key mechanism through which these bacterial signals influence plant cellular processes.

Furthermore, the interaction with auxin pathways is intertwined with other hormone signaling networks. For instance, 3OC8-HSL-primed resistance against the necrotrophic pathogen Pectobacterium carotovorum is dependent on both the jasmonic acid (JA) pathway and auxin responses. nih.govnih.gov This suggests a coordinated response where the bacterial signal molecule leverages multiple plant hormonal systems to elicit a specific physiological outcome. Research on mung bean explants has also demonstrated that 3-O-C10-HL enhances basipetal auxin transport and stimulates the expression of auxin-response genes, an effect mediated by the secondary messengers hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov

Role in Plant-Associated Microbial Symbioses and Pathogen-Host Dynamics

The presence of OOHL and other AHLs in the rhizosphere can prime plants for enhanced defense against pathogens. This "AHL-priming" can lead to a more robust and rapid defense response upon pathogen attack. For example, pretreatment of Arabidopsis roots with 3OC8-HSL enhances resistance to the necrotrophic bacterium Pectobacterium carotovorum. nih.govnih.gov Upon subsequent infection, these primed plants exhibit increased accumulation of JA and higher expression of JA-synthesis and response genes. nih.govnih.gov

The effectiveness and the signaling pathway activated by AHL priming can depend on the specific AHL structure and the type of pathogen. Long-chain AHLs, such as N-3-oxo-dodecanoyl-homoserine lactone (3OC12-HSL) and N-3-oxo-tetradecanoyl-homoserine lactone (3OC14-HSL), have been shown to enhance resistance against biotrophic and hemibiotrophic pathogens by activating pathways dependent on salicylic (B10762653) acid (SA). nih.govnih.gov In contrast, short-chain AHLs like 3OC8-HSL can prime resistance against necrotrophic pathogens through JA and auxin signaling pathways. nih.govnih.gov This differential response highlights the sophisticated nature of plant perception systems for bacterial signals. This interkingdom signaling is crucial for establishing beneficial symbioses and for modulating the outcomes of pathogenic encounters. nih.govmdpi.com

Interactions with Other Eukaryotic Systems (excluding human clinical applications)

The influence of OOHL extends beyond the plant kingdom, with significant immunomodulatory and cellular effects observed in various animal models and cell lines.

Immunomodulatory Effects on Eukaryotic Immune Cells and Pathways

OOHL and its long-chain analog, 3OC12-HSL, exhibit potent immunomodulatory activities. In murine macrophage cell lines (RAW264.7) and peritoneal macrophages, 3OC12-HSL has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously amplifying the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This reciprocal modulation suggests a mechanism by which bacteria may downregulate host immune responses to facilitate chronic infections. nih.gov

The effects are concentration-dependent and can influence the balance between different types of immune responses. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) was found to inhibit lymphocyte proliferation at high concentrations but stimulated antibody production at lower concentrations in murine spleen cells. nih.gov This molecule also down-regulated the production of IL-12, a cytokine that supports a Th-1 type immune response, potentially shifting the immune environment towards a Th-2 response. nih.gov These findings demonstrate that bacterial signaling molecules can directly interact with and manipulate key pathways of the eukaryotic immune system.

| Cell Type | AHL Compound | Observed Immunomodulatory Effect |

| Murine Macrophages (RAW264.7) | N-3-oxo-dodecanoyl-l-homoserine lactone (C12) | Suppresses TNF-α, amplifies IL-10 production. nih.govnih.gov |

| Murine Spleen Cells | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Inhibits lymphocyte proliferation (high conc.), stimulates antibody production (low conc.). nih.gov |

| Murine Macrophages | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Inhibits TNF-α production, down-regulates IL-12 production. nih.gov |

Impact on Eukaryotic Cellular Processes, Including Mitochondrial Function and Apoptosis

Long-chain AHLs, including OOHL analogs, can directly impact fundamental eukaryotic cellular processes such as mitochondrial function and programmed cell death (apoptosis). Studies using mouse embryonic fibroblasts (MEFs) have shown that 3OC12-HSL induces apoptosis primarily through the intrinsic mitochondrial pathway. nih.gov It directly triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors, an event independent of the initiator and effector caspases. nih.gov

In intestinal goblet cells, 3OC12-HSL has been observed to disrupt mitochondrial activity, increase intracellular calcium levels, and cause cell cycle arrest. nih.gov It also significantly increases the activity of mitochondrial respiratory chain complexes IV and V, leading to elevated ATP generation. nih.gov Furthermore, 3OC12-HSL treatment in fibroblasts and intestinal epithelial cells leads to alterations in mitochondrial morphology, network structure, and cellular bioenergetics. frontiersin.org These findings indicate that bacterial signaling molecules can directly target mitochondria, manipulating host cell energy metabolism and survival pathways to the bacterium's advantage. frontiersin.orgmdpi.com

Cross-Kingdom Communication with Fungi and Other Microeukaryotes

The existing body of scientific research provides limited direct evidence on the specific interactions between N-(3-Oxononanoyl)-L-homoserine lactone (3-oxo-C9-HSL) and eukaryotic microorganisms such as fungi and other microeukaryotes. While extensive studies have been conducted on other N-acyl-homoserine lactones (AHLs) with varying acyl chain lengths, revealing significant cross-kingdom signaling, data specifically pertaining to the 9-carbon variant remains scarce.

Research into the broader family of AHLs has demonstrated a clear capacity for these bacterial signaling molecules to influence the behavior and physiology of fungi. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a well-studied AHL, has been shown to inhibit the growth and morphogenesis of the pathogenic fungus Candida albicans. nih.govnih.govresearchgate.net These effects are often concentration-dependent and can impact virulence factors such as biofilm formation. nih.gov Furthermore, studies with the yeast Saccharomyces cerevisiae have indicated that exposure to certain AHLs can induce morphological changes and alter stress responses, such as ethanol (B145695) tolerance.

The interaction of AHLs with microeukaryotes extends beyond fungi. In plants, for example, various AHLs have been found to modulate growth, development, and immune responses. nih.govnih.gov These molecules can prime plants for enhanced defense against pathogens, a phenomenon mediated by complex signaling pathways within the plant cells. nih.govnih.gov

While these findings with other AHLs provide a framework for understanding potential cross-kingdom interactions, it is crucial to note that the specific effects can be highly dependent on the length and modification of the acyl chain. Therefore, direct extrapolation of these results to this compound is not scientifically rigorous. Further research is necessary to elucidate the specific roles, if any, that this compound plays in communicating with and influencing fungi and other microeukaryotes. Without such dedicated studies, the nature of its interactions within these cross-kingdom signaling networks remains an open area of investigation.

Analytical Methodologies for Detection and Quantification of N 3 Oxononanoyl L Homoserine Lactone and Analogs

Bioassay-Based Detection Systems

Bioassays represent a sensitive and cost-effective approach for detecting AHLs. These systems utilize reporter strains of bacteria that are engineered to produce a measurable signal in the presence of specific AHLs.

Whole-Cell Bioreporter Strains and Their Sensitivity Profiles

Whole-cell bioreporters are genetically modified bacteria that can detect AHLs with high specificity and sensitivity. A commonly used bioreporter is Agrobacterium tumefaciens, which is sensitive to a broad range of AHLs. For instance, the A. tumefaciens (pAHL-Ice) biosensor has a remarkable detection limit of 10⁻¹² M for some AHLs. nih.gov This high sensitivity allows for the detection of AHLs in complex environments like the rhizosphere. nih.gov Another frequently used bioreporter is Chromobacterium violaceum CV026, which produces the purple pigment violacein (B1683560) in response to AHLs with acyl chains of four to eight carbons. frontiersin.org However, it shows a poor response to AHLs with longer acyl chains. frontiersin.org

The sensitivity of these bioreporters can vary significantly depending on the specific AHL. For example, some A. tumefaciens based biosensors can detect certain AHLs at nanomolar concentrations. The combination of different bioreporter strains, such as A. tumefaciens KYC55 and C. violaceum CV026, can broaden the range of detectable AHLs. frontiersin.orgfrontiersin.org

Table 1: Sensitivity of Selected Whole-Cell Bioreporter Strains to Various AHLs

| Bioreporter Strain | Target AHLs | Reported Detection Limit | Reference |

|---|---|---|---|

| Agrobacterium tumefaciens (pAHL-Ice) | Various AHLs (except C4-HSL) | 10⁻¹² M | nih.gov |

| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | Various AHLs | ~100-300 nM (X-Gal) | researchgate.net |

| Chromobacterium violaceum CV026 | C4-C8 AHLs | Not specified | frontiersin.org |

Development and Application of Chromogenic and Fluorescent Reporter Systems

Chromogenic and fluorescent reporter systems are integral to whole-cell bioassays, providing a visual or quantifiable output. A classic example is the lacZ gene, which encodes β-galactosidase. researchgate.net In the presence of a suitable substrate like X-Gal (5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside), β-galactosidase produces a blue color, indicating AHL activity. researchgate.netnih.gov This method has been used to screen for and quantify AHLs. nih.gov

Fluorescent reporters, such as Green Fluorescent Protein (GFP), offer another sensitive detection method. An Escherichia coli strain expressing the Vibrio fischeri LuxR-PluxI system can be used to induce GFP production in the presence of N-nonanoyl-L-homoserine lactone at concentrations ranging from 100 to 1,000 nM. caymanchem.com Luminescent reporters, like the lux operon, which produces bioluminescence, have also been employed. nih.gov The use of luminescent substrates like Beta-Glo can increase the sensitivity of detection by as much as tenfold compared to chromogenic substrates. researchgate.netnih.gov

Advanced Chromatographic and Spectrometric Techniques

While bioassays are excellent for initial screening, chromatographic and spectrometric techniques provide more definitive identification and precise quantification of AHLs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile AHLs

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For less volatile molecules like 3-oxo-AHLs, derivatization is often necessary to increase their volatility and stability for GC-MS analysis. nih.govresearchgate.net A reported method involves converting 3-oxo-AHLs to their pentafluorobenzyloxime derivatives, which allows for sensitive detection using electron capture-negative ionization mass spectrometry. nih.gov This technique has demonstrated high sensitivity, with a signal-to-noise ratio greater than 10:1 for a 1 ng sample. nih.gov GC-MS has been successfully applied to identify and quantify various AHLs in bacterial extracts and clinical samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS) for Comprehensive Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive analysis of AHLs. nih.govplos.orgnih.gov This technique offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of AHLs, including N-(3-Oxononanoyl)-L-homoserine lactone, directly from biological samples. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. plos.org

A key advantage of LC-MS/MS is its ability to perform non-targeted screening for novel AHLs by identifying the characteristic fragmentation pattern of the homoserine lactone ring, which produces a prominent ion at m/z 102.055. plos.orgnih.gov The limits of detection for many AHLs using LC-MS/MS are in the low nanomolar range, which is generally lower than the typical concentrations found in bacterial cultures. plos.orgnih.gov This method has been instrumental in identifying previously unrecognized AHLs in various bacteria. plos.orgnih.gov

Table 2: Comparison of Chromatographic and Spectrometric Techniques for AHL Analysis

| Technique | Sample Preparation | Sensitivity | Throughput | Remarks |

|---|---|---|---|---|

| GC-MS | Derivatization often required | High (ng range) | Moderate | Suitable for volatile or derivatized AHLs. nih.govresearchgate.net |

| LC-MS/MS | Direct injection of extracts | Very High (low nM range) | High | Gold standard for comprehensive and quantitative profiling. plos.orgnih.gov |

| UHPLC-MS | Direct injection of extracts | Very High (low nM range) | Very High | Faster analysis times compared to conventional LC-MS. plos.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds. While not typically used for routine detection or quantification due to its lower sensitivity compared to mass spectrometry, NMR is crucial for confirming the exact chemical structure of newly identified AHLs. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (COSY, HMQC, HMBC) provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is essential for unambiguous structure determination. nih.gov

Immunological and Antibody-Based Detection Approaches

Immunological methods offer a highly specific and sensitive alternative for the detection of N-acyl-homoserine lactones (AHLs), including this compound. These techniques are predicated on the specific recognition of the AHL molecule by antibodies.

Monoclonal antibodies (mAbs) have been successfully developed against various AHLs. These antibodies can be employed in a variety of immunoassay formats, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. In a competitive ELISA, a known amount of labeled AHL competes with the AHL in a sample for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the AHL in the sample.

The sensitivity of these immunoassays can be influenced by the sample matrix. For instance, the presence of components in a bacterial culture medium can affect the assay's performance, leading to a shift in the half-maximal inhibitory concentration (IC50) value. One study reported that for the detection of N-(3-oxodecanoyl)-L-homoserine lactone, a competitive ELISA using a specific monoclonal antibody had an IC50 of 120 µg/L in a standard buffer, which shifted to 372 µg/L in a bacterial culture medium, indicating a matrix effect.

Lateral flow immunoassays (LFIAs) represent another antibody-based platform for the rapid detection of AHLs. These assays are particularly useful for point-of-care or in-field applications due to their simplicity and speed. In a competitive LFIA format, the analyte in the sample competes with a labeled analyte for binding to a capture line on the test strip, providing a qualitative or semi-quantitative result. The development of high-affinity antibodies is critical for achieving the necessary sensitivity in these assays.

The table below summarizes findings from studies on immunological detection of AHLs.

| Assay Type | Target Analyte | Antibody Type | IC50 / Detection Limit | Sample Matrix | Reference |

| Competitive ELISA | N-(3-oxodecanoyl)-L-homoserine lactone | Monoclonal | 120 µg/L | Phosphate-buffered saline | 1 |

| Competitive ELISA | N-(3-oxodecanoyl)-L-homoserine lactone | Monoclonal | 372 µg/L | Bacterial Culture Medium | 1 |

| Lateral Flow Immunoassay | General AHLs | Polyclonal/Monoclonal | Dependent on antibody affinity | Various | 2 |

Quantitative Analysis and Metabolomics for AHL Profiling in Complex Samples

Quantitative analysis and metabolomics have become indispensable tools for the comprehensive profiling of AHLs in complex biological and environmental samples. These approaches, primarily based on mass spectrometry (MS) coupled with chromatographic separation, provide high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple AHLs. nih.govnih.gov This method allows for the targeted analysis of known AHLs as well as non-targeted approaches to discover novel signaling molecules. nih.gov In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography to separate the different AHLs, which are then ionized and analyzed by the mass spectrometer. The high resolution and mass accuracy of modern mass spectrometers enable the confident identification and quantification of these molecules, even at low concentrations. nih.govplos.org Studies have reported the application of LC-MS/MS for profiling AHLs in various samples, including bacterial cultures, biofilms, and clinical specimens. nih.govfrontiersin.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for AHL analysis. While less commonly used than LC-MS due to the requirement for derivatization to increase the volatility of the AHLs, GC-MS can provide excellent separation and sensitivity.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a holistic view of the metabolic state and can be applied to understand the role of AHLs in complex biological systems. By analyzing the complete set of metabolites, researchers can uncover how AHLs influence metabolic pathways and how these pathways, in turn, affect bacterial behavior such as biofilm formation. frontiersin.orgyoutube.com Metabolomic analyses of bacterial biofilms have revealed the intricate interplay between quorum sensing and the production of other secondary metabolites. asm.org

The table below presents data from studies using quantitative and metabolomics approaches for AHL profiling.

| Analytical Technique | Target Analytes | Sample Type | Reported Concentrations / Detection Limits | Reference |

| LC-MS/MS | N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa culture | Dominant AHL | 3 |

| LC-MS/MS | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa culture | Lower concentrations than C4-HSL | 3 |

| LC-MS/MS | This compound | Not specified | Not specified | |

| Non-targeted LC-MS/MS | Various AHLs | Bacterial Cultures | Median LOD of 2.3 nM | 5 |

| LC-MS/MS | Various AHLs | Vibrio alginolyticus strains | 11 different AHLs detected | 9 |

| GC-MS | Various AHLs | Environmental Soil | LODs: 0.75-1.25 µg/kg |

Future Research Directions and Emerging Avenues for N 3 Oxononanoyl L Homoserine Lactone Studies

Discovery of Novel Biological Roles and Regulatory Networks

Future research is poised to uncover novel biological functions of 3-oxo-C9-HSL beyond its established role as a canonical autoinducer. A primary avenue of exploration lies in its interaction with bacterial defense and transport mechanisms. For instance, studies on Pseudomonas aeruginosa have revealed that the MexAB-OprM efflux pump, a system known for exporting various molecules including antibiotics, also plays a crucial role in extruding AHLs. nih.govuni-hamburg.de A significant finding showed that a mexAB-oprM deletion mutant became responsive to externally supplied 3-oxo-C9-HSL and 3-oxo-C10-HSL, signals to which the wild-type strain does not normally respond. nih.govuni-hamburg.de This suggests that the efflux pump acts as a gatekeeper, maintaining the specificity of the native LasR-I quorum sensing system. nih.gov This discovery opens up a future research direction into how bacteria in mixed-species environments might modulate their efflux pump activity to "listen in" or respond to signals like 3-oxo-C9-HSL from neighboring species.

Furthermore, the potential for 3-oxo-C9-HSL to participate in inter-kingdom signaling is a critical area for investigation. While many studies have focused on the immunomodulatory effects of other AHLs, the specific impact of 3-oxo-C9-HSL on host immune responses remains largely uncharacterized. frontiersin.org Given that it is produced by fish pathogens, future studies should investigate its ability to modulate fish immune cells, which could reveal novel mechanisms of pathogenesis and immune evasion.

Elucidation of Uncharacterized Enzymatic Pathways for AHL Metabolism

The enzymatic degradation of AHLs, a process known as quorum quenching (QQ), is a major area of interest for developing anti-virulence strategies. Three enzyme classes are known to inactivate AHLs: acylases (or amidohydrolases), lactonases, and oxidoreductases. While the substrate specificities of numerous QQ enzymes have been tested against common AHLs, their activity on 3-oxo-C9-HSL is a significant knowledge gap.

Future research must focus on screening known and novel QQ enzymes for their hydrolytic or modification efficiency against 3-oxo-C9-HSL. This is particularly relevant for aquaculture, where the pathogen Yersinia ruckeri, a known producer of 3-oxo-C9-HSL, causes significant economic losses. researchgate.netresearchgate.netresearchgate.netresearchgate.net Identifying an acylase or lactonase with high specificity for 3-oxo-C9-HSL could lead to the development of potent and targeted anti-pathogenic agents. researchgate.net Understanding the structure of such enzymes, like the PvdQ acylase from Pseudomonas aeruginosa, can reveal the basis for substrate specificity through the size and nature of their hydrophobic binding pockets. researchgate.net Characterizing these unexploited metabolic pathways is a crucial step toward designing effective quorum quenching solutions for environments where 3-oxo-C9-HSL is a key signaling molecule.

Development of Advanced Technologies for In Situ and Real-Time AHL Detection

Detecting and quantifying signaling molecules within their natural context is essential for understanding their function. Future research will benefit from the application and refinement of advanced technologies for the detection of 3-oxo-C9-HSL.

High-end analytical chemistry methods have already proven effective. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) have been successfully used to identify 3-oxo-C9-HSL in bacterial culture supernatants, particularly from Yersinia ruckeri. researchgate.netresearchgate.net These methods offer high specificity and sensitivity, allowing for the unambiguous identification of the molecule based on its mass-to-charge ratio (m/z). researchgate.netbiorxiv.org

However, these methods often require sample extraction and processing, limiting real-time analysis. A promising future direction is the development of technologies for in situ measurements. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a potential tool for the highly sensitive detection of AHLs directly in complex environments like biofilms, and it shows promise for detecting various AHLs at nanomolar concentrations. researchgate.net The development of whole-cell biosensors is another key avenue. While many biosensors are designed for common AHLs, engineering a specific biosensor for 3-oxo-C9-HSL, perhaps by modifying a known LuxR-type receptor or by using a bacterial strain that is naturally sensitive to it (such as a P. aeruginosa mexAB-oprM mutant), would be a significant technological advancement for monitoring pathogens in real-time. nih.gov

| Technology | Principle | Application to 3-oxo-C9-HSL | Key Advantage | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio. | Successfully used to detect and quantify 3-oxo-C9-HSL (m/z 256) in bacterial supernatants. | High specificity and sensitivity for quantification. | researchgate.netbiorxiv.org |

| High-Resolution Mass Spectrometry (HRMS) | A type of MS that provides extremely accurate mass measurements, aiding in precise formula determination. | Used to profile the array of AHLs, including 3-oxo-C9-HSL, produced by Yersinia ruckeri. | Very high mass accuracy, reducing ambiguity. | researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | A technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces. | Shows promise as a suitable tool for in situ measurements of low AHL concentrations. | Potential for real-time, in situ, non-invasive detection. | researchgate.net |

| Engineered Whole-Cell Biosensors | Genetically modified bacteria that produce a detectable signal (e.g., light, color) in the presence of a specific molecule. | A future avenue; could be developed from strains naturally sensitive to 3-oxo-C9-HSL. | Cost-effective for screening and can provide real-time data on bioavailability. | nih.gov |

Comprehensive Exploration of this compound Dynamics in Diverse Ecological Niches

A critical direction for future research is to map the presence and understand the behavior of 3-oxo-C9-HSL in the environments where it is produced. Current evidence strongly links this molecule to specific marine and aquatic niches. It has been identified as one of several AHLs produced by the fish pathogen Yersinia ruckeri, the causative agent of Enteric Redmouth Disease in salmonids. researchgate.netresearchgate.netresearchgate.net Its detection in infected fish organs suggests it plays an active role during infection. researchgate.netresearchgate.net Additionally, 3-oxo-C9-HSL has been reported in marine Vibrio species, indicating a broader role in marine microbial ecosystems, environments where it is more commonly found than in terrestrial settings. frontiersin.orgamazonaws.com

Future studies must move beyond simple detection to a comprehensive ecological analysis. This involves quantifying the concentration of 3-oxo-C9-HSL in various micro-niches (e.g., fish gut, aquaculture biofilms, marine sediments), determining its stability and diffusion range in these environments, and understanding how its production is influenced by environmental factors like temperature, pH, and nutrient availability. Such research will clarify the ecological relevance of 3-oxo-C9-HSL and its importance in structuring microbial communities and mediating host-pathogen interactions.

| Producing Bacterium | Identified Ecological Niche | Significance | Reference |

|---|---|---|---|

| Yersinia ruckeri | Aquaculture environments; infected fish organs (rainbow trout) | Pathogen in salmonid fish; 3-oxo-C9-HSL is part of its QS signaling array. | researchgate.netresearchgate.netresearchgate.net |

| Vibrio spp. | Marine environments | Indicates a role in communication within marine bacterial communities. | frontiersin.orgamazonaws.com |

Engineering of Microbial Systems for Controlled AHL Production or Quenching for Biotechnological Advancement

The knowledge gained from studying 3-oxo-C9-HSL can be harnessed for innovative biotechnological applications, primarily through the engineering of microbial systems. The most immediate application is in aquaculture, where quorum quenching represents a promising, non-antibiotic strategy to control pathogens.

A key future direction is the engineering of probiotic bacteria with enhanced quorum quenching capabilities. Research has already shown that AHL-degrading bacteria can reduce the virulence of Y. ruckeri. researchgate.net The next step is to use synthetic biology to engineer a safe probiotic strain to specifically and efficiently degrade 3-oxo-C9-HSL and other AHLs produced by the pathogen. This could involve introducing genes for highly active lactonases or acylases into the probiotic, thereby protecting fish from infection. researchgate.netresearchgate.net

Conversely, microbial systems can be engineered for controlled production or enhanced detection. For instance, creating a bacterial strain that overproduces 3-oxo-C9-HSL could be used to study its effects on host cells or other microbes in a controlled manner. Furthermore, as mentioned previously, engineering a specific and highly sensitive biosensor strain for 3-oxo-C9-HSL would provide a valuable tool for the early detection of pathogenic bacteria in aquaculture systems, allowing for timely intervention before a major disease outbreak occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.